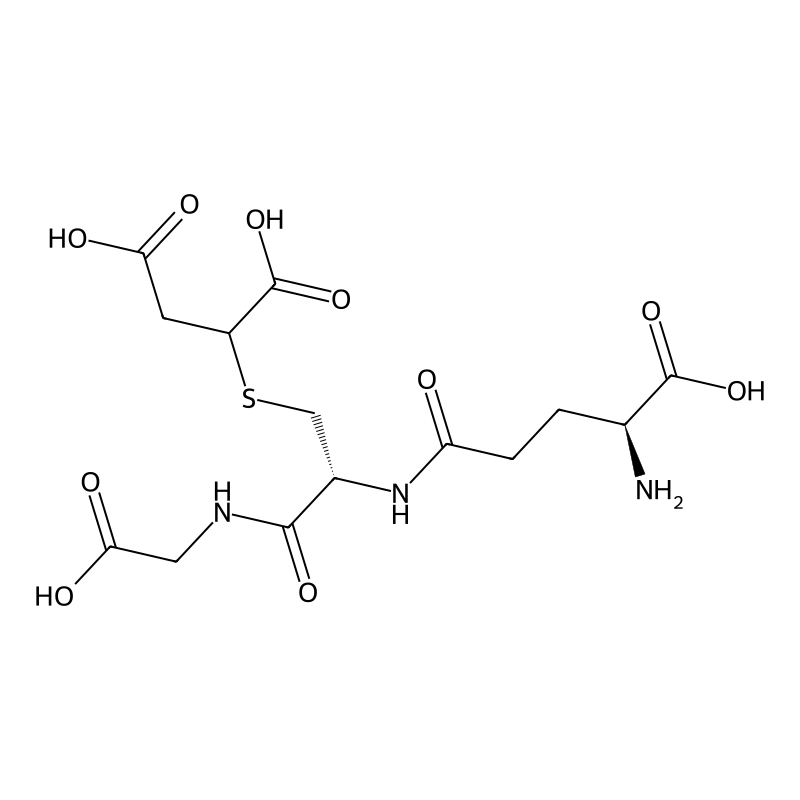

S-(1,2-Dicarboxyethyl)glutathione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) is a specialized thioether conjugate formed by the covalent addition of fumarate to the cysteine residue of glutathione. In modern biochemical and clinical research, it is primarily procured as a high-purity analytical standard for LC-MS/MS metabolomics, where it serves as a definitive, stable biomarker for fumarate hydratase (FH) deficiency in oncology models [1]. Beyond its diagnostic utility, DCE-GS functions as a critical structural analog for crystallographic studies of aldose reductase (AR) and exhibits endogenous inhibitory activity against platelet aggregation [2]. Its unique dicarboxylic acid moiety significantly alters its steric profile, chromatographic retention, and binding affinity compared to native glutathione, making it an indispensable reagent for targeted metabolic profiling and redox enzyme assays.

References

- [1] Zheng, L. et al. 'Circulating succinate-modifying metabolites accurately classify and reflect the status of fumarate hydratase-deficient renal cell carcinoma.' J. Clin. Invest. 133(14) (2023).

- [2] Tsuboi, S. et al. 'Inhibitory effects of S-(1,2-dicarboxyethyl)glutathione on collagen-induced platelet aggregation.' Biol Pharm Bull. 16(11):1083-6 (1993).

Attempting to substitute DCE-GS with its unconjugated precursors—native glutathione (GSH) or fumarate—compromises both diagnostic accuracy and structural resolution. In metabolomic workflows, fumarate is a ubiquitous, highly fluxional intermediate of the TCA cycle that suffers from rapid physiological turnover, making it an unreliable marker for localized metabolic defects [1]. DCE-GS, conversely, is a stable, cumulative 'dead-end' metabolite that provides a high-fidelity, amplified readout of fumarate overflow without the background noise of normal respiration. In structural biology, native GSH lacks the bulky, negatively charged 1,2-dicarboxyethyl group required to fully occupy the aldehyde-binding pocket of aldose reductase; thus, only the exact DCE-GS conjugate can successfully mimic the transition state of lipid peroxidation detoxification for high-resolution crystallography[2].

References

- [1] Zheng, L. et al. 'Circulating succinate-modifying metabolites accurately classify and reflect the status of fumarate hydratase-deficient renal cell carcinoma.' J. Clin. Invest. 133(14) (2023).

- [2] Singh, H. et al. 'X-ray structure of human AR holoenzyme in complex with the glutathione analogue S-(1,2-dicarboxyethyl) glutathione.' Proteins 64(1):101-10 (2006).

Diagnostic Superiority as a Cumulative Biomarker for FH Deficiency

In targeted metabolomic profiling of fumarate hydratase (FH)-deficient renal cell carcinoma models, direct measurement of fumarate is confounded by its transient nature in the TCA cycle. DCE-GS acts as a stable, cumulative conjugate that accurately reflects fumarate overflow. Studies utilizing DCE-GS as an LC-MS/MS standard demonstrate that it provides a highly specific, amplified diagnostic signal for FH deficiency, overcoming the baseline fluctuations associated with unconjugated fumarate[1].

| Evidence Dimension | Biomarker stability and diagnostic signal fidelity |

| Target Compound Data | DCE-GS (Stable, cumulative dead-end conjugate of fumarate overflow) |

| Comparator Or Baseline | Fumarate (Transient TCA intermediate with high baseline fluctuation) |

| Quantified Difference | DCE-GS enables precise classification of FH-deficient status by capturing accumulated electrophilic stress, whereas fumarate alone yields lower diagnostic specificity. |

| Conditions | LC-MS/MS metabolomic profiling of FH-deficient vs. wild-type cellular models |

Procurement of the exact high-purity DCE-GS standard is mandatory for clinical metabolomics labs seeking to validate reproducible, low-noise LC-MS/MS workflows for hereditary leiomyomatosis and renal cell cancer (HLRCC) diagnostics.

High-Resolution Co-Crystallization with Aldose Reductase

Aldose reductase (AR) catalyzes the reduction of glutathione-conjugated unsaturated aldehydes more efficiently than free aldehydes. To structurally elucidate this mechanism, native GSH is insufficient as it fails to occupy the full active site. The use of DCE-GS as a stable structural analog enabled the determination of the human AR holoenzyme ternary complex (with NADPH) at a high resolution of 1.94 Å, clearly defining both the GSH and carbonyl binding pockets [1].

| Evidence Dimension | Active site occupancy and crystallographic resolution |

| Target Compound Data | DCE-GS (Forms stable ternary complex resolving at 1.94 Å) |

| Comparator Or Baseline | Native GSH (Lacks the dicarboxyethyl moiety to occupy the aldehyde pocket) |

| Quantified Difference | DCE-GS successfully mimics toxic lipid-aldehyde conjugates, enabling the mapping of the AR carbonyl binding site which native GSH cannot achieve. |

| Conditions | X-ray crystallography of human aldose reductase holoenzyme in complex with NADPH |

Structural biologists and computational chemists must procure DCE-GS to ensure proper active-site saturation and reproducible high-resolution modeling in rational drug design workflows targeting aldose reductase.

Potent Inhibition of Collagen-Induced Platelet Aggregation

Beyond its role as an analytical standard, DCE-GS exhibits direct physiological activity by modulating hemostasis. In human platelet assays, DCE-GS at a concentration of 1.3 mM significantly inhibited collagen-induced ATP and serotonin release by 77.4 ± 4.3% and 78.7 ± 6.3%, respectively. Furthermore, at 1.5 mM, it suppressed the formation of thromboxane B2 by 79.6 ± 4.1% compared to untreated controls [1].

| Evidence Dimension | Inhibition of platelet ATP/serotonin release and Thromboxane B2 formation |

| Target Compound Data | DCE-GS (1.3 - 1.5 mM) |

| Comparator Or Baseline | Untreated baseline (0% inhibition) |

| Quantified Difference | ~77-80% inhibition of critical platelet aggregation pathways (ATP/serotonin release and TXB2 formation) |

| Conditions | In vitro human platelets stimulated by collagen |

Researchers investigating novel, endogenous peptide-based anticoagulants can utilize this compound as a validated, quantifiable aggregation inhibitor in hemostasis workflows.

LC-MS/MS Standard for HLRCC and FH-Deficiency Diagnostics

Because DCE-GS is a stable, cumulative product of fumarate overflow, it is the premier analytical standard for targeted metabolomics assays designed to detect fumarate hydratase (FH) deficiency. Clinical research labs procure this compound to build calibration curves and ensure precise retention time mapping, which is critical for diagnosing Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)[1].

Structural Modeling and Inhibitor Design for Aldose Reductase

DCE-GS perfectly mimics the steric bulk of toxic lipid-aldehyde glutathione conjugates. It is utilized by structural biology groups to co-crystallize with human aldose reductase (AR), yielding high-resolution (1.94 Å) active site maps. This makes it an essential reagent for the rational drug design of AR inhibitors aimed at treating secondary diabetic complications and endotoxemia[2].

In Vitro Platelet Aggregation and Thrombosis Assays

Given its ability to inhibit collagen-induced ATP release, serotonin release, and thromboxane B2 formation by nearly 80% at millimolar concentrations, DCE-GS is applied in hematology research as an endogenous modulator of hemostasis. It serves as a valuable tool compound for studying the intersection of metabolic stress and blood coagulation pathways [3].

References

- [1] Zheng, L. et al. 'Circulating succinate-modifying metabolites accurately classify and reflect the status of fumarate hydratase-deficient renal cell carcinoma.' J. Clin. Invest. 133(14) (2023).

- [2] Singh, H. et al. 'X-ray structure of human AR holoenzyme in complex with the glutathione analogue S-(1,2-dicarboxyethyl) glutathione.' Proteins 64(1):101-10 (2006).

- [3] Tsuboi, S. et al. 'Inhibitory effects of S-(1,2-dicarboxyethyl)glutathione on collagen-induced platelet aggregation.' Biol Pharm Bull. 16(11):1083-6 (1993).